molecular formula C18H14ClF3N2O4S B2390813 2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]-3-(1H-indol-3-yl)propanoic acid CAS No. 1009272-85-8

2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]-3-(1H-indol-3-yl)propanoic acid

Cat. No. B2390813
CAS RN: 1009272-85-8
M. Wt: 446.83
InChI Key: YOZOZANENKPWEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound, also known as N-{[4-chloro-3-(trifluoromethyl)phenyl]sulfonyl}tryptophan, is a chemical with the molecular formula C18H14ClF3N2O4S . It has a molecular weight of 446.83 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular structure of this compound includes several functional groups. It has a trifluoromethyl group attached to a chlorinated benzene ring, which is further connected to an indole group via a sulfonamide linkage. The indole group is then connected to a propanoic acid group .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Mechanism of Action

Target of Action

The primary targets of the compound “2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]-3-(1H-indol-3-yl)propanoic acid” are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or bind to indole derivatives

Mode of Action

Based on its structural similarity to other indole derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation or activity of the target proteins or enzymes.

Biochemical Pathways

Indole derivatives are known to be involved in a wide range of biological processes, including signal transduction, enzyme regulation, and cellular metabolism . The downstream effects of these pathways can vary widely depending on the specific targets and the cellular context.

properties

IUPAC Name

2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-3-(1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClF3N2O4S/c19-14-6-5-11(8-13(14)18(20,21)22)29(27,28)24-16(17(25)26)7-10-9-23-15-4-2-1-3-12(10)15/h1-6,8-9,16,23-24H,7H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOZOZANENKPWEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NS(=O)(=O)C3=CC(=C(C=C3)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClF3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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